DRA (SLC26A3) Inhibitory Potency: 8-Bromo Versus 8-Chloro 4-Methylcoumarin Analogs
In a focused SAR study of 4-methylcoumarin DRA inhibitors, 8-bromo-substituted analogs (compounds 4m–4p) were consistently less potent than their directly matched 8-chloro counterparts. The 8-chloro analog 4k achieved an IC₅₀ of 25 nM, representing an approximately 2-fold improvement over the 8-methyl lead 4b (IC₅₀ 40–50 nM). While the exact IC₅₀ of the target compound 8-bromo-6-chloro-3-(3′-chlorophenyl)-4-methylcoumarin was not reported in this study, the class-level SAR trajectory predicts that its 8-bromo substituent confers lower DRA potency relative to a hypothetical 6,8-dichloro analog [1].
| Evidence Dimension | DRA (SLC26A3) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be less potent than 8-chloro analog based on class SAR |
| Comparator Or Baseline | Compound 4k (8-chloro-4-methylcoumarin analog): IC₅₀ = 25 nM; Lead 4b (4,8-dimethylcoumarin): IC₅₀ = 40–50 nM |
| Quantified Difference | 8-Bromo analogs (4m–4p) are 'slightly less potent' than 8-chloro analogs; 8-chloro analog 4k shows ~2-fold improvement over 8-methyl lead |
| Conditions | Fischer rat thyroid cells stably expressing DRA; halide-sensitive YFP fluorescence assay |
Why This Matters
This class-level SAR establishes that 8-position halogen identity modulates DRA potency in a predictable direction (Cl > Br), meaning the target compound's 8-bromo group is a deliberate structural choice for attenuating—rather than maximizing—DRA inhibition.
- [1] M. Ahmadi, L. de Souza Goncalves, A. S. Verkman, O. Cil and M. O. Anderson. Substituted 4-methylcoumarin inhibitors of SLC26A3 (DRA) for treatment of constipation and hyperoxaluria. RSC Med. Chem., 2024, 15, 1731-1736. View Source
